Ferensimycin B

Description

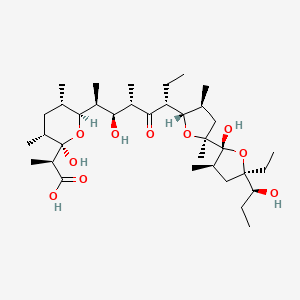

polyether antibiotic from Streptomyces sp. No. 5057; MF C35-H61-O10; see also ferensimycin A: 83852-59-9; structure given in first source

Structure

3D Structure

Properties

CAS No. |

83852-60-2 |

|---|---|

Molecular Formula |

C35H62O10 |

Molecular Weight |

642.9 g/mol |

IUPAC Name |

(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1 |

InChI Key |

VXCHOKYIQWIIJX-BFXJAOHTSA-N |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)O)O)C)C)O |

Canonical SMILES |

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O |

Synonyms |

ferensimycin B |

Origin of Product |

United States |

Foundational & Exploratory

Ferensimycin B: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferensimycin B is a polyether ionophore antibiotic with documented activity against Gram-positive bacteria and efficacy in treating coccidiosis in fowl. This technical guide provides a comprehensive overview of the discovery, origin, and biological context of this compound. Due to the limited availability of the full primary literature, this document combines established data for this compound with inferred methodologies and pathways from the closely related polyether ionophore, lysocellin, and the broader class of ionophore antibiotics. All inferred information is explicitly noted. This guide is intended to serve as a foundational resource for researchers and professionals in drug development.

Discovery and Origin

This compound was first isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. No. 5057.[1] This strain was noted to be taxonomically similar to Streptomyces myxogenes. The discovery was part of a screening program for new antibiotics and was reported in 1982. This compound was identified along with a related compound, Ferensimycin A.

Producing Organism: Streptomyces sp. No. 5057

Physicochemical Properties

This compound is a polyether antibiotic, a class of lipid-soluble compounds that can transport ions across cell membranes. Its chemical formula is C35H61O10Na, and it was isolated as its sodium salt.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H61O10Na | [1] |

| Molecular Weight | 664.8 g/mol (as sodium salt) | [1] |

| Melting Point | 143-145 °C | [1] |

| Appearance | Colorless crystals (as sodium salt) | [1] |

Experimental Protocols

Fermentation (Inferred)

A generalized workflow for the fermentation of Streptomyces to produce polyether ionophores is depicted below.

Caption: Generalized Fermentation Workflow for Polyether Ionophore Production.

Protocol Details (Inferred):

-

Inoculum Preparation: A spore suspension of Streptomyces sp. No. 5057 is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days to achieve sufficient biomass.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The production medium is typically rich in carbohydrates and nitrogen sources to support secondary metabolite production.

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 28-30°C) with aeration and agitation for 5-7 days.

-

Harvesting: At the end of the fermentation, the mycelia and fermentation broth are separated by centrifugation or filtration.

Isolation and Purification (Inferred)

The isolation of this compound from the fermentation broth and mycelia would likely follow a multi-step extraction and chromatographic process.

Caption: Generalized Isolation and Purification Workflow for this compound.

Protocol Details (Inferred):

-

Extraction: The mycelia and fermentation broth are extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography, typically on silica gel, with a gradient of solvents to separate the components.

-

Fraction Analysis: Fractions are collected and analyzed for antibiotic activity using a bioassay (e.g., against Bacillus subtilis).

-

Purification: Active fractions are pooled and further purified by techniques such as high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain the final product.

Structure Elucidation

The structure of this compound was determined using a combination of physicochemical data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The structural similarity to lysocellin was a key factor in the final structure determination.

Biosynthesis Pathway (Putative)

The specific biosynthetic gene cluster for this compound has not been reported. However, as a polyether ionophore, its biosynthesis is expected to proceed via a Type I polyketide synthase (PKS) pathway. The following diagram illustrates a generalized pathway for the biosynthesis of a polyether backbone, which is then cyclized to form the final ionophore structure.

Caption: Putative Biosynthesis Pathway for this compound via a Type I PKS.

The biosynthesis involves the sequential condensation of simple carboxylic acid units (starter and extender units) by a large, multi-domain PKS enzyme. The resulting linear polyketide chain undergoes a series of enzyme-catalyzed epoxidation and cyclization reactions to form the characteristic polyether structure.

Mechanism of Action

As a polyether ionophore, this compound functions by inserting itself into the cell membranes of susceptible organisms and facilitating the transport of cations across the membrane. This disrupts the natural ion gradients that are essential for cellular processes such as ATP synthesis and nutrient transport, ultimately leading to cell death.

Caption: General Mechanism of Action of this compound as a Polyether Ionophore.

The specific ion selectivity of this compound has not been reported, but related polyether ionophores are known to transport monovalent cations such as K+ and Na+.

Biological Activity

This compound exhibits activity against Gram-positive bacteria.[1] It is also effective in the treatment of coccidiosis in fowl, a parasitic disease caused by protozoa of the genus Eimeria.[1] Specific minimum inhibitory concentration (MIC) data against various bacterial strains are not available in the reviewed literature.

Table 2: Summary of Biological Activity

| Target Organism | Activity | Reference |

| Gram-positive bacteria | Active | [1] |

| Coccidiosis in fowl | Effective in treatment | [1] |

Conclusion

This compound is a noteworthy polyether ionophore antibiotic with potential applications in both veterinary and human medicine. While the foundational discovery and characterization have been established, further research is required to fully elucidate its biosynthetic pathway, specific mechanism of action, and spectrum of antimicrobial activity. This technical guide provides a consolidated overview of the current knowledge and highlights areas where further investigation is warranted. The inferred methodologies and pathways presented herein offer a starting point for future research endeavors into this promising antibiotic.

References

In-Depth Technical Guide to the Chemical Structure of Ferensimycin B

Abstract

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural products. Isolated from the fermentation broth of Streptomyces sp. No. 5057, it demonstrates notable biological activity, particularly against Gram-positive bacteria.[1] Structurally, it is a complex molecule featuring multiple stereocenters and cyclic ether systems, characteristic of ionophore antibiotics. This document provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties. Due to the limited public availability of the primary literature, this guide also furnishes representative experimental protocols for the production, isolation, characterization, and biological evaluation of such polyether antibiotics, compiled from established methodologies in the field.

Core Chemical Structure and Properties

This compound is a complex polyether antibiotic closely related to lysocellin.[1] Its structure is characterized by a long carbon chain punctuated by several tetrahydrofuran and tetrahydropyran rings, a carboxylic acid group, and numerous hydroxyl and methyl substituents. This intricate architecture enables it to form stable complexes with metal cations, facilitating their transport across lipid membranes, which is the basis of its antibiotic activity.

The definitive chemical identity of this compound is established by the following identifiers and properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid | [2] |

| SMILES | CC--INVALID-LINK--(C)[C@]2(--INVALID-LINK--(CC)--INVALID-LINK--O)C)O)C">C@HC(=O)--INVALID-LINK----INVALID-LINK--[C@@H]3--INVALID-LINK--(--INVALID-LINK--C(=O)O)O)C)C">C@HO | PubChem |

| InChI | InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1 | [2] |

| InChIKey | VXCHOKYIQWIIJX-BFXJAOHTSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₂O₁₀ | [2] |

| Molecular Weight | 642.9 g/mol | [2] |

| Exact Mass | 642.43429817 Da | [2] |

| XLogP3 | 5.3 | [2] |

| CAS Number | 83852-60-2 | [3] |

Spectroscopic and Biological Data

Table 3: ¹H and ¹³C NMR Spectral Data

Note: Specific experimental NMR data for this compound is not available in the searched literature. The structural elucidation would rely on a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments. For context, the ¹³C NMR chemical shifts for the structurally similar polyether antibiotic, lysocellin, have been fully assigned.[4][5][6]

| Atom No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| Data Not Available | Data Not Available | Data Not Available |

Table 4: Mass Spectrometry Data

Note: Experimental mass spectrometry fragmentation data for this compound is not available in the searched literature. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, and MS/MS fragmentation would help elucidate the connectivity of the structural subunits.

| m/z (Observed) | Relative Intensity (%) | Ion Assignment |

| Data Not Available | Data Not Available | Data Not Available |

Table 5: Antibacterial Activity Profile (MIC)

Note: While this compound is reported to be active against Gram-positive bacteria, specific MIC values are not available in the searched literature.[1] The data below is representative of the format for such results.

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data Not Available |

| Bacillus subtilis | ATCC 6633 | Data Not Available |

| Enterococcus faecalis | ATCC 29212 | Data Not Available |

Experimental Protocols (Representative)

The following protocols are representative methodologies for the production, isolation, and characterization of polyether antibiotics from Streptomyces and are based on established techniques in the field.

Protocol 1: Fermentation of Producing Organism

This protocol describes a typical submerged liquid culture fermentation for the production of secondary metabolites by Streptomyces.[7][8][9][10]

-

Strain Maintenance: Maintain Streptomyces sp. No. 5057 on a suitable agar medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-10 days to achieve good sporulation.

-

Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from the agar plate. Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Culture: Transfer the seed culture (5-10% v/v) into a production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts). Ferment in a larger vessel (e.g., 2 L baffled flasks or a bioreactor) at 28-30°C with agitation and aeration for 5-7 days.

-

Monitoring: Monitor the production of the antibiotic during fermentation using a bioassay (e.g., agar diffusion assay against Bacillus subtilis) or by chromatographic methods (e.g., HPLC).

Protocol 2: Isolation and Purification

This protocol outlines a general procedure for the extraction and purification of a lipophilic polyether antibiotic from a fermentation broth.[11][12][13][14]

-

Mycelial Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction:

-

Extract the mycelial cake with a polar organic solvent such as acetone or methanol to release intracellular compounds. Filter and concentrate the extract in vacuo.

-

Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate or n-butanol at a slightly acidic pH (e.g., pH 4-5) to ensure the carboxylic acid moiety is protonated.

-

-

Combining and Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Monitor fractions by thin-layer chromatography (TLC) and bioassay.

-

Pool active fractions and subject them to further purification steps, such as Sephadex LH-20 size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) on a C18 column, to yield the pure compound.

-

Protocol 3: Structural Characterization

This protocol details the standard analytical methods for elucidating the structure of a purified natural product.[15][16][17][18]

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of pure this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire 1D spectra (¹H, ¹³C, DEPT-135) and 2D spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Determine the accurate mass to confirm the elemental formula.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which provide information about the structural components.

-

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[19][20][21][22][23]

-

Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualization of Workflow

The discovery and characterization of a novel natural product like this compound follows a logical and systematic workflow, from the producing organism to the final pure compound with confirmed structure and activity.

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C35H62O10 | CID 163395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 83852-60-2 [chemicalbook.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying Antibiotic Distribution in Solid and Liquid Fractions of Manure Using a Two-Step, Multi-Residue Antibiotic Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. journals.asm.org [journals.asm.org]

- 20. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 22. researchgate.net [researchgate.net]

- 23. downloads.regulations.gov [downloads.regulations.gov]

Ferensimycin B: A Technical Overview of its Molecular Characteristics, Isolation, and Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic produced by the bacterium Streptomyces sp. No. 5057.[1] As a member of the ionophore class of antibiotics, it exhibits activity against Gram-positive bacteria and has shown efficacy in the treatment of coccidiosis in fowl.[1] This technical guide provides a comprehensive overview of the molecular properties of this compound, a detailed, generalized protocol for its isolation and characterization, and a proposed mechanism of action based on its ionophoric nature.

Molecular Profile of this compound

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for its identification, characterization, and in the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₂O₁₀ | PubChem |

| Molecular Weight | 642.9 g/mol | PubChem |

| Monoisotopic Mass | 642.4343 Da | PubChemLite |

Experimental Protocols

The following sections outline a generalized yet detailed methodology for the fermentation, isolation, purification, and structural elucidation of this compound, based on established techniques for polyether antibiotics produced by Streptomyces.

Fermentation

A pure culture of Streptomyces sp. is used to inoculate a seed medium, which is then incubated to allow for initial growth. This seed culture is subsequently transferred to a larger production medium designed to optimize the yield of this compound. The fermentation is carried out under controlled aerobic conditions, including temperature, pH, and agitation, for a period sufficient to achieve substantial antibiotic production.

Isolation

Following fermentation, the culture broth is harvested. The first step in isolating this compound involves separating the mycelial biomass from the fermentation broth by centrifugation or filtration. The antibiotic, being a secondary metabolite, can be present in both the mycelium and the supernatant. An organic solvent, such as ethyl acetate or methanol, is used to extract the crude antibiotic from both the filtered broth and the mycelial cake.[2]

Purification

The crude extract, containing a mixture of compounds, is concentrated under reduced pressure. The resulting residue is then subjected to purification, commonly employing chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating this compound from related compounds and impurities.[2] A reversed-phase column is often used, with a gradient elution system of solvents like methanol and water to achieve high purity.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, are used to elucidate the complex chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[2][3]

Visualizing the Experimental Workflow

The logical flow of the experimental procedures for obtaining pure this compound is depicted in the following diagram.

Putative Signaling Pathway and Mechanism of Action

This compound, as a polyether ionophore, is believed to exert its antimicrobial effect by disrupting the natural ion gradients across bacterial cell membranes. While the specific ion selectivity of this compound is not extensively detailed in the available literature, a plausible mechanism, based on the action of other well-characterized ionophores like PBT2, involves the transport of metal cations (e.g., K⁺, Na⁺) or protons (H⁺) across the lipid bilayer.[4]

This transport disrupts the essential electrochemical potential of the bacterial membrane, which is vital for processes such as ATP synthesis, nutrient uptake, and maintenance of intracellular pH. The collapse of this ion gradient leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death. The proposed mechanism of action is illustrated in the following diagram.

References

- 1. Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Ferensimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferensimycin B, a polyether ionophore antibiotic produced by Streptomyces sp. No. 5057, exhibits potent activity against Gram-positive bacteria. As a close structural analog of lysocellin, its biosynthesis is proposed to follow a similar pathway involving a Type I Polyketide Synthase (PKS) assembly line. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, leveraging the established model for lysocellin biosynthesis. It details the enzymatic machinery, precursor molecules, and proposed chemical transformations. Furthermore, this guide outlines relevant experimental protocols for pathway elucidation and quantitative analysis, and presents key data in a structured format to facilitate further research and drug development efforts.

Introduction

This compound is a member of the polyether class of antibiotics, a group of natural products known for their ability to transport cations across lipid membranes. Isolated from the fermentation broth of Streptomyces sp. No. 5057, this compound shares a close structural resemblance to the well-characterized polyether antibiotic, lysocellin[1]. This structural similarity strongly suggests a conserved biosynthetic origin, proceeding through a modular Type I Polyketide Synthase (PKS) pathway. Understanding the intricate enzymatic steps in the assembly of this compound is crucial for efforts in bioengineering, yield improvement, and the generation of novel analogs with enhanced therapeutic properties.

This guide will delineate the proposed biosynthetic pathway of this compound, based on the established model for lysocellin. It will cover the genetic organization of the putative biosynthetic gene cluster (BGC), the function of the core PKS and tailoring enzymes, and the precursor molecules required for its synthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound carbon skeleton is hypothesized to be catalyzed by a modular Type I PKS. This enzymatic assembly line facilitates the sequential condensation of extender units derived from small carboxylic acids. The subsequent modifications, including cyclization and oxidation, are carried out by a suite of tailoring enzymes encoded within the same gene cluster.

Polyketide Chain Assembly

The assembly of the polyketide backbone of this compound is predicted to proceed through a series of condensation reactions catalyzed by multiple PKS modules. Each module is responsible for the incorporation and modification of a specific extender unit. The proposed sequence, based on the lysocellin model, involves the utilization of acetate and propionate precursors.

Precursor Molecules:

| Precursor | Activated Form | Incorporated as |

| Acetate | Malonyl-CoA | 2-carbon extender unit |

| Propionate | Methylmalonyl-CoA | 3-carbon extender unit |

The PKS machinery is composed of a series of modules, each containing a set of catalytic domains that perform specific functions.

Core PKS Domains and Their Functions:

| Domain | Abbreviation | Function |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction |

| Acyltransferase | AT | Selects and loads the extender unit onto the ACP |

| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group |

| Dehydratase | DH | Dehydrates the β-hydroxyacyl intermediate |

| Enoylreductase | ER | Reduces the enoyl intermediate to a saturated acyl group |

The specific arrangement and combination of these domains within each module dictate the structure of the final polyketide product.

Caption: Proposed modular organization of the Type I Polyketide Synthase for this compound biosynthesis.

Post-PKS Tailoring Modifications

Following the assembly of the linear polyketide chain, a series of post-PKS modifications are required to yield the final, biologically active this compound. These tailoring reactions are catalyzed by enzymes encoded by genes typically found within the biosynthetic gene cluster.

Key Tailoring Reactions:

-

Oxidative Cyclization: Epoxidation of specific double bonds in the polyketide chain, followed by enzyme-catalyzed cyclization to form the characteristic tetrahydrofuran and tetrahydropyran rings of polyether antibiotics. This is often initiated by FAD-dependent monooxygenases.

-

Hydroxylation: Introduction of hydroxyl groups at specific positions by cytochrome P450 monooxygenases or other hydroxylases.

-

Methylation: this compound differs from lysocellin by an additional methyl group. This is likely introduced by a S-adenosyl methionine (SAM)-dependent methyltransferase.

Caption: Hypothetical sequence of post-PKS tailoring reactions in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the biosynthesis of this compound. The following table presents hypothetical data ranges based on typical values observed for other polyether antibiotics produced by Streptomyces species. These values should be experimentally determined for the this compound producing strain.

| Parameter | Typical Range | Unit |

| Precursor (Acetate) Uptake Rate | 0.1 - 1.0 | mmol/gDCW/h |

| Precursor (Propionate) Uptake Rate | 0.05 - 0.5 | mmol/gDCW/h |

| This compound Titer | 10 - 500 | mg/L |

| PKS Enzyme Specific Activity | 1 - 50 | nmol/mg/min |

| Methyltransferase Km (SAM) | 10 - 100 | µM |

Experimental Protocols

The following section provides generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from Streptomyces sp. No. 5057.

Workflow:

Caption: Workflow for the identification of the this compound biosynthetic gene cluster.

Protocol:

-

Genomic DNA Isolation: Cultivate Streptomyces sp. No. 5057 in a suitable liquid medium (e.g., TSB) for 3-5 days. Harvest mycelia by centrifugation and perform genomic DNA extraction using a standard phenol-chloroform method or a commercial kit optimized for Gram-positive bacteria.

-

Genome Sequencing: Prepare a high-molecular-weight DNA library and perform long-read sequencing (e.g., PacBio SMRT or Oxford Nanopore) to facilitate the assembly of the typically large and repetitive PKS gene clusters.

-

Bioinformatic Analysis:

-

Assemble the genome using appropriate software (e.g., Canu, Flye).

-

Annotate the assembled genome to predict open reading frames (ORFs).

-

Analyze the genome for secondary metabolite biosynthetic gene clusters using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool.

-

Identify the putative this compound cluster by searching for a large Type I PKS cluster and comparing its sequence to the known lysocellin BGC.

-

Gene Inactivation and Complementation

Objective: To confirm the involvement of a candidate gene in this compound biosynthesis.

Protocol:

-

Construct Gene Disruption Cassette: Design a disruption cassette containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Transformation or Conjugation: Introduce the disruption cassette into Streptomyces sp. No. 5057 via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Select for double-crossover homologous recombination events by screening for antibiotic resistance and loss of the vector backbone marker (if applicable).

-

Confirmation of Mutant: Verify the gene deletion by PCR and Southern blot analysis.

-

Phenotypic Analysis: Analyze the culture extracts of the mutant strain by HPLC or LC-MS to confirm the abolishment of this compound production.

-

Complementation: Reintroduce the wild-type gene on an integrative plasmid into the mutant strain to restore this compound production, thus confirming the gene's function.

In Vitro Enzyme Assays

Objective: To characterize the activity of a specific enzyme from the this compound biosynthetic pathway.

Example: Acyltransferase (AT) Domain Assay

-

Protein Expression and Purification: Clone the gene encoding the AT domain into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

-

Assay Reaction: Set up a reaction mixture containing the purified AT domain, the acyl carrier protein (ACP) domain (as the substrate), and radiolabeled malonyl-CoA.

-

Detection of Product: Separate the reaction products by SDS-PAGE and detect the radiolabeled malonyl-ACP adduct by autoradiography.

-

Kinetic Analysis: Vary the substrate concentrations to determine the kinetic parameters (Km and kcat) of the AT domain.

Conclusion

The biosynthesis of this compound is a complex process orchestrated by a large, multi-domain Type I Polyketide Synthase and a series of tailoring enzymes. While a definitive characterization of the this compound biosynthetic gene cluster is yet to be reported, the close structural relationship with lysocellin provides a robust predictive framework. The experimental approaches outlined in this guide provide a roadmap for the elucidation of this fascinating biosynthetic pathway. A thorough understanding of the genetic and enzymatic basis of this compound production will be instrumental in harnessing its therapeutic potential through synthetic biology and metabolic engineering.

References

Ferensimycin B: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic produced by Streptomyces sp. No. 5057. As a member of the polyether class of ionophores, its mechanism of action is presumed to involve the disruption of ion gradients across the cell membranes of susceptible bacteria. This technical guide provides a comprehensive overview of the known antibacterial spectrum of this compound, details the experimental protocols for its determination, and illustrates the underlying principles and workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies to generate such data and provides context through its known qualitative activity and the activity of its close structural analog, lysocellin.

Antibacterial Spectrum of this compound

This compound has been reported to exhibit activity primarily against Gram-positive bacteria. This selectivity is a characteristic feature of many polyether antibiotics, which are generally less effective against Gram-negative bacteria due to the protective outer membrane that hinders their penetration to the cytoplasmic membrane.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data (i.e., Minimum Inhibitory Concentrations or MICs) for this compound against a broad panel of bacterial strains. To facilitate further research and drug development efforts, the following table is presented as a template for organizing and reporting such data once generated through the experimental protocols outlined in this guide.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | e.g., 29213 | |

| Enterococcus faecalis | Positive | e.g., 29212 | |

| Streptococcus pneumoniae | Positive | e.g., 49619 | |

| Bacillus subtilis | Positive | e.g., 6633 | |

| Escherichia coli | Negative | e.g., 25922 | |

| Pseudomonas aeruginosa | Negative | e.g., 27853 | |

| Klebsiella pneumoniae | Negative | e.g., 700603 |

Comparative Context: Lysocellin

This compound is a close congener of lysocellin. Research on lysocellin has shown it to be active against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus, as well as some fungi. It is, however, inactive against Gram-negative bacteria. This provides a likely parallel for the expected antibacterial spectrum of this compound.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical measure of its antibacterial potency.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound (analytical grade)

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates with this compound:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C.

-

Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with 1-2 µL of the bacterial suspension, delivering approximately 1 x 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies at the inoculation spot.

-

Visualizations

Proposed Mechanism of Action

Polyether antibiotics like this compound function as ionophores, facilitating the transport of cations across lipid membranes. This disrupts the essential ion gradients maintained by the bacterial cell, leading to metabolic dysfunction and cell death.

Caption: Proposed ionophore mechanism of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound is a polyether antibiotic with promising activity against Gram-positive bacteria. While detailed quantitative data on its antibacterial spectrum is not yet widely published, the standardized methodologies of broth microdilution and agar dilution provide a clear path for generating this crucial information. The workflows and conceptual diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on generating comprehensive MIC data against a diverse panel of clinical isolates, including drug-resistant strains, to fully elucidate its antibacterial profile.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Ferensimycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Ferensimycin B, a polyether antibiotic produced by Streptomyces sp. No. 5057. The methodologies outlined are based on established principles for the purification of similar polyether antibiotics and are intended to serve as a guide for laboratory-scale production.

Introduction

This compound is a polyether antibiotic belonging to the class of ionophorous compounds. Like other polyether antibiotics, it is biosynthesized by fermentation of Streptomyces species.[1] This document details the necessary steps for the isolation and purification of this compound from a fermentation broth, yielding a product suitable for further research and development. The protocols cover fermentation, extraction, chromatographic purification, and crystallization.

Overview of the Isolation and Purification Workflow

The overall process for obtaining pure this compound involves a multi-step approach, beginning with the cultivation of the producing microorganism and culminating in the crystallization of the final product.

Caption: General workflow for this compound isolation and purification.

Experimental Protocols

Fermentation of Streptomyces sp. No. 5057

This protocol describes the cultivation of Streptomyces sp. No. 5057 for the production of this compound.

Materials:

-

Streptomyces sp. No. 5057 culture

-

Seed medium (e.g., Tryptone Soya Broth)

-

Production medium (e.g., Starch Casein Broth)

-

Shaker incubator

Protocol:

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Streptomyces sp. No. 5057 from a stock culture.

-

Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Transfer the seed culture to a larger production flask (e.g., 2 L flask containing 500 mL of production medium) at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200 rpm. Monitor the production of this compound periodically by analytical methods such as HPLC or bioassay.

Extraction of this compound

This protocol details the extraction of the crude antibiotic from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Protocol:

-

After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 20 minutes.

-

Combine the mycelium and supernatant.

-

Extract the combined broth twice with an equal volume of ethyl acetate.

-

Pool the organic phases (ethyl acetate layers).

-

Concentrate the pooled organic phases under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude oily residue.

Caption: Workflow for the extraction of this compound.

Purification by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvent system (e.g., Hexane:Ethyl Acetate gradient)

-

Thin Layer Chromatography (TLC) plates

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the elution of this compound using TLC.

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

Crystallization of this compound Sodium Salt

This protocol details the final step of obtaining crystalline this compound sodium salt.

Materials:

-

Purified this compound

-

Methanol

-

Sodium hydroxide solution (e.g., 0.1 M)

-

Dichloromethane

Protocol:

-

Dissolve the purified this compound in methanol.

-

Adjust the pH of the solution to 7.5-8.0 with a 0.1 M sodium hydroxide solution to form the sodium salt.

-

Concentrate the solution under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of hot dichloromethane.

-

Allow the solution to cool slowly to room temperature, and then transfer to 4°C to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold dichloromethane and dry them under vacuum.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation and purification process. These values are representative and may vary depending on the specific fermentation conditions and batch.

| Purification Step | Starting Material | Product | Typical Yield (%) | Purity (HPLC, %) |

| Extraction | 1 L Fermentation Broth | Crude Extract | 80-90 | 15-25 |

| Column Chromatography | Crude Extract | Purified this compound | 40-50 | >90 |

| Crystallization | Purified this compound | Crystalline Sodium Salt | 70-80 | >98 |

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway, its mechanism of action as an ionophore involves disrupting ion gradients across biological membranes, which can interfere with various cellular signaling processes.

Caption: Mechanism of action of this compound as an ionophore.

References

Application Notes and Protocols for the Fermentation of Ferensimycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentative production of Ferensimycin B, a polyether antibiotic. Due to the limited specific literature on the fermentation process for this particular compound, the following protocols are based on the original discovery of this compound and established methodologies for the production of similar polyether antibiotics by Streptomyces species.

Introduction

Ferensimycin A and B are polyether antibiotics isolated from the fermentation broth of Streptomyces sp. No. 5057.[1] These compounds exhibit activity against Gram-positive bacteria.[1][2] This document outlines the key procedures for the cultivation of Streptomyces sp. No. 5057 and the subsequent fermentation process to produce this compound.

Microorganism

The this compound-producing microorganism is Streptomyces sp. No. 5057.[1] Proper strain maintenance and inoculum preparation are critical for reproducible fermentation outcomes.

Experimental Protocols

Culture Maintenance and Inoculum Preparation

This protocol describes the maintenance of the Streptomyces sp. No. 5057 strain and the preparation of a vegetative inoculum for seeding the production fermenter.

1.1. Materials

-

Streptomyces sp. No. 5057 culture

-

Yeast Extract-Malt Extract Agar (ISP Medium 2)

-

Tryptic Soy Broth (TSB)

-

Sterile petri dishes, flasks, and microbiological loops

-

Incubator and shaking incubator

1.2. Protocol for Strain Maintenance

-

Prepare Yeast Extract-Malt Extract Agar (ISP Medium 2) and sterilize by autoclaving.

-

Aseptically pour the sterile agar into petri dishes and allow them to solidify.

-

Streak the Streptomyces sp. No. 5057 culture onto the agar plates.

-

Incubate the plates at 28°C for 7-10 days, or until significant sporulation is observed.

-

Store the sporulated plates at 4°C for short-term storage or prepare spore suspensions in 20% glycerol for long-term storage at -80°C.

1.3. Protocol for Inoculum Preparation

-

Aseptically transfer a loopful of spores from a mature agar plate to a flask containing Tryptic Soy Broth (TSB).

-

Incubate the flask on a rotary shaker at 28°C and 200 rpm for 48-72 hours to generate a vegetative seed culture.

-

The resulting seed culture is used to inoculate the production fermentation medium.

Fermentation for this compound Production

This protocol outlines the batch fermentation process for the production of this compound. The media composition and fermentation parameters are based on general practices for polyether antibiotic production by Streptomyces.

2.1. Materials

-

Vegetative inoculum of Streptomyces sp. No. 5057

-

Production fermentation medium (see Table 1 for a representative composition)

-

Fermenter with controls for temperature, pH, and dissolved oxygen

-

Antifoaming agent

2.2. Protocol

-

Prepare the production fermentation medium and sterilize it in the fermenter.

-

Aseptically inoculate the sterile medium with the vegetative seed culture (typically 5-10% v/v).

-

Set the fermentation parameters as outlined in Table 2.

-

Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.

-

Add an antifoaming agent as needed to control foam formation.

-

The fermentation is typically carried out for 7-14 days. The harvest time should be determined by monitoring the production of this compound.

Extraction and Quantification of this compound

This protocol provides a general procedure for the extraction and subsequent quantification of this compound from the fermentation broth.

3.1. Materials

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

This compound standard

3.2. Protocol

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Dissolve the crude extract in a small volume of methanol for analysis.

-

Quantify the concentration of this compound using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector, by comparing the peak area with that of a known concentration of a this compound standard.

Data Presentation

Table 1: Representative Production Medium for Polyether Antibiotic Fermentation

| Component | Concentration (g/L) |

| Glucose | 40.0 |

| Soluble Starch | 20.0 |

| Soybean Meal | 15.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| CaCO₃ | 2.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Trace Elements Solution | 1.0 mL/L |

Table 2: General Fermentation Parameters for Polyether Antibiotic Production

| Parameter | Value |

| Temperature | 28 - 30°C |

| pH | 6.8 - 7.2 |

| Agitation | 200 - 400 rpm |

| Aeration | 0.5 - 1.5 vvm |

| Fermentation Time | 7 - 14 days |

Visualizations

Fermentation Workflow

The following diagram illustrates the general workflow for the production of this compound, from strain maintenance to the final product.

Caption: General workflow for this compound production.

Biosynthesis Pathway of Polyether Antibiotics

This compound is a polyether antibiotic, a class of natural products synthesized by polyketide synthases (PKSs). The following diagram provides a simplified, conceptual overview of the general biosynthesis pathway for polyether antibiotics. The specific genetic and enzymatic details for this compound are not fully elucidated in the public domain.

Caption: Simplified biosynthesis of polyether antibiotics.

References

Application Notes and Protocols for Optimizing Ferensimycin B Yield from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin A and B are polyether antibiotics produced by Streptomyces sp. No. 5057, a strain exhibiting similarities to Streptomyces myxogenes. These compounds display activity against Gram-positive bacteria and have shown efficacy in treating coccidiosis in fowl. As with many natural products, optimizing the yield of Ferensimycin B from fermentation is a critical step for its potential development as a therapeutic or agricultural agent. This document provides detailed application notes and protocols for enhancing this compound production through fermentation optimization, precursor feeding strategies, and metabolic engineering, based on established principles for Streptomyces cultivation and polyether antibiotic biosynthesis.

Fermentation Optimization

The optimization of fermentation parameters is a crucial first step in maximizing the production of secondary metabolites like this compound. This involves a systematic approach to refining media components and culture conditions.

Media Composition

The composition of the culture medium significantly influences the growth of Streptomyces and the biosynthesis of polyether antibiotics. A well-designed medium provides essential nutrients and precursors. Based on studies of related polyether antibiotics such as salinomycin and narasin, a rich medium containing complex carbon and nitrogen sources is recommended.[1][2][3]

Table 1: Recommended Basal and Optimized Media for this compound Production

| Component | Basal Medium Concentration (g/L) | Optimized Medium Concentration (g/L) | Purpose |

| Dextrin | 45 | 45 | Primary Carbon Source |

| Soybean Meal | 3 | 5 | Complex Nitrogen & Carbon Source |

| Corn Steep Liquor | 6 | 6 | Nitrogen Source & Growth Factors |

| Yeast Extract | - | 2 | Growth Factors & Vitamins |

| (NH₄)₂SO₄ | - | 1.5 | Inorganic Nitrogen Source |

| KH₂PO₄ | 0.4 | 0.5 | Phosphate Source & pH Buffering |

| K₂HPO₄ | - | 0.8 | Phosphate Source & pH Buffering |

| MgSO₄·7H₂O | 0.5 | 0.7 | Essential Mineral |

| CaCO₃ | 1 | 2 | pH Buffering |

| Soybean Oil | 10 | 20 | Carbon Source & Precursor Supply |

| Initial pH | 7.0 | 7.0 | Optimal for Growth & Production |

Note: The optimized medium composition is a suggested starting point derived from successful fermentation of other polyether antibiotics and should be further refined using statistical methods like Response Surface Methodology (RSM).[2]

Culture Conditions

Optimal physical parameters are essential for robust growth and antibiotic production.

Table 2: Recommended Culture Conditions for this compound Production

| Parameter | Recommended Range | Optimal Value | Notes |

| Temperature | 25-37 °C | 28-30 °C | Optimal for most Streptomyces species. |

| pH | 6.5-7.5 | 7.0 | Maintain with CaCO₃ or automated pH control. |

| Agitation | 200-300 rpm | 250 rpm | Ensures adequate mixing and oxygen transfer. |

| Aeration | 1.0-1.5 vvm | 1.2 vvm | Crucial for aerobic Streptomyces metabolism. |

| Inoculum Size | 5-10% (v/v) | 8% | A well-grown seed culture is critical. |

| Fermentation Time | 7-10 days | 8-9 days | Monitor production to determine optimal harvest time. |

Precursor-Directed Biosynthesis and Feeding Strategies

Polyether antibiotics like this compound are synthesized via the polyketide pathway, which utilizes short-chain carboxylic acids as building blocks. Supplementing the fermentation medium with these precursors can significantly enhance the yield.

Key Precursors for Polyether Biosynthesis

The backbone of polyether antibiotics is assembled from acetate, propionate, and butyrate units, derived from the metabolism of carbohydrates, amino acids, and fatty acids.[1]

Table 3: Precursor Feeding Strategies for Enhanced this compound Yield

| Precursor | Timing of Addition | Concentration | Rationale |

| Soybean Oil | Initial medium component and fed-batch | 2-4% (v/v) | Provides a slow-release source of fatty acids, which are precursors to acetate, propionate, and butyrate.[4] |

| Methyl Oleate | Fed-batch addition after 48h | 1% (v/v) | Shown to stimulate polyether antibiotic production.[5][6] |

| Valine | Fed-batch addition after 48h | 1-2 g/L | Catabolism of branched-chain amino acids like valine provides precursors for the polyketide backbone.[6] |

| Propionate | Fed-batch addition (low concentration) | 0.1-0.5 g/L | Direct precursor for polyketide synthesis, but can be toxic at high concentrations. |

Metabolic Engineering Strategies

For a more targeted approach to yield improvement, genetic modification of the producing Streptomyces strain can be employed. These strategies focus on increasing the flux towards this compound biosynthesis.

Hypothetical Biosynthetic Pathway of this compound

While the specific gene cluster for this compound has not been published, a hypothetical pathway can be proposed based on the closely related polyether antibiotic, lysocellin.[7] The biosynthesis is expected to be carried out by a Type I polyketide synthase (PKS) multienzyme complex.

Caption: Hypothetical biosynthetic pathway of this compound.

Genetic Targets for Yield Improvement

Caption: Workflow for metabolic engineering of Streptomyces for improved this compound yield.

Table 4: Potential Genetic Engineering Targets for Enhanced this compound Production

| Target Gene/Pathway | Strategy | Expected Outcome |

| Precursor Biosynthesis Genes (e.g., acetyl-CoA carboxylase, propionyl-CoA carboxylase) | Overexpression | Increased pool of building blocks for the polyketide chain. |

| This compound Biosynthetic Gene Cluster | Overexpression of the entire cluster or key pathway genes | Increased synthesis of the this compound backbone. |

| Pathway-specific Regulatory Genes | Overexpression of positive regulators or deletion of negative regulators | Enhanced transcription of the biosynthetic gene cluster. |

| Competing Secondary Metabolite Pathways | Gene deletion | Redirection of precursors and energy towards this compound synthesis. |

Experimental Protocols

Protocol for Seed Culture Preparation

-

Prepare a seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium but with lower concentrations of carbon sources).

-

Inoculate the seed medium with a spore suspension or a mycelial fragment from a fresh agar plate of Streptomyces sp. No. 5057.

-

Incubate at 28-30°C with shaking at 250 rpm for 48-72 hours, or until a dense mycelial culture is obtained.[8]

Protocol for Fermentation

-

Prepare the optimized production medium (as described in Table 1) in a fermenter.

-

Sterilize the fermenter and medium.

-

Inoculate the production medium with 8% (v/v) of the seed culture.

-

Maintain the fermentation parameters as outlined in Table 2.

-

If implementing a fed-batch strategy, add sterilized precursor solutions at the specified time points.

-

Take samples aseptically at regular intervals (e.g., every 24 hours) for analysis of this compound concentration, biomass, and substrate consumption.

Protocol for this compound Extraction and Quantification

A robust analytical method is essential for accurately tracking and optimizing this compound production. UHPLC-MS/MS is the preferred method for its high sensitivity and selectivity.

Caption: Workflow for the quantification of this compound from fermentation broth.

5.3.1. Sample Preparation and Extraction

-

Centrifuge a 10 mL aliquot of the fermentation broth to separate the mycelium and supernatant.

-

Extract the mycelial pellet and the supernatant separately with an equal volume of ethyl acetate twice.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Redissolve the residue in a small volume of methanol for analysis.

5.3.2. UHPLC-MS/MS Analysis

Table 5: Suggested UHPLC-MS/MS Parameters for this compound Quantification

| Parameter | Recommended Setting |

| UHPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+Na]⁺ or [M+H]⁺ for this compound (exact mass to be determined) |

| Product Ions (m/z) | To be determined by fragmentation of the precursor ion. |

| Collision Energy | To be optimized for maximal signal intensity. |

Note: This is a general protocol and should be optimized for the specific instrument and this compound standard.[9][10][11][12]

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the systematic optimization of this compound production in Streptomyces sp. No. 5057. A multi-faceted approach, combining media and fermentation optimization, precursor feeding, and targeted metabolic engineering, is likely to yield the most significant improvements in antibiotic titer. Accurate and precise quantification methods are paramount to the success of any optimization effort. While the information provided is based on established principles for Streptomyces and related polyether antibiotics, empirical validation and further refinement will be necessary to achieve maximal this compound yields.

References

- 1. [Enhancement of salinomycin production and its activity optimization - A review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4309504A - Process for preparing narasin - Google Patents [patents.google.com]

- 4. Enhanced Triacylglycerol Metabolism Contributes to Efficient Oil Utilization and High-Level Production of Salinomycin in Streptomyces albus ZD11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Measurement of antibiotics using LC-MS/MS [edoc.unibas.ch]

Application Note: HPLC Analysis of Ferensimycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferensimycin B is a polyether antibiotic produced by Streptomyces sp.. Like other polyether ionophores, it exhibits antimicrobial activity against Gram-positive bacteria.[1] Its mode of action involves the disruption of ion gradients across cellular membranes, a mechanism common to this class of antibiotics.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with post-column derivatization. While a specific, validated method for this compound is not widely published, this protocol is adapted from established methods for closely related polyether antibiotics such as monensin, narasin, and lysocellin.[4][5][6][7]

Principle of the Method

This method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. Due to the lack of a strong native chromophore in this compound, post-column derivatization with a vanillin reagent is employed to produce a colored derivative that can be detected by a UV-Vis detector.[5][7][8][9] This approach provides a robust and sensitive means for the quantification of this compound in various samples, including fermentation broths and purified extracts.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this HPLC method for the analysis of this compound. The data is representative and based on typical results obtained for similar polyether antibiotics.

Table 1: Chromatographic Parameters and Performance

| Parameter | Value |

| Retention Time (t R ) | Approximately 8.5 min |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | > 2000 |

| Calibration Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Table 2: Accuracy and Precision

| Concentration Level | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Low (1 µg/mL) | 98.5 | 2.1 | 3.5 |

| Medium (25 µg/mL) | 101.2 | 1.5 | 2.8 |

| High (75 µg/mL) | 99.3 | 1.2 | 2.3 |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

-

Vanillin

-

Sulfuric acid (concentrated)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

-

Post-column derivatization system

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

-

Analytical balance

-

Vortex mixer

-

Sonication bath

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 90% Methanol and 10% of a 5% Acetic Acid solution in water.[5] Filter and degas before use.

-

Post-Column Derivatization Reagent: Dissolve 60 g of vanillin in 950 mL of methanol. Carefully add 4 mL of concentrated sulfuric acid to 96 mL of methanol and then combine with the vanillin solution.[7] This reagent should be prepared fresh daily and protected from light.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

Sample Preparation

-

Fermentation Broth: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant and the mycelial cake separately with methanol. Combine the extracts, evaporate to a smaller volume, and reconstitute in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Purified Samples: Dissolve the purified this compound sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC and Post-Column Derivatization Conditions

Table 3: HPLC and Post-Column Derivatization Parameters

| Parameter | Condition |

| HPLC System | |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Column Temperature | 40 °C[5] |

| Mobile Phase | 90% Methanol, 10% of 5% Acetic Acid in water[5] |

| Flow Rate | 0.7 mL/min[5] |

| Injection Volume | 20 µL |

| Post-Column Derivatization System | |

| Reagent | Vanillin in methanolic sulfuric acid |

| Reagent Flow Rate | 0.3 mL/min[7] |

| Reactor Temperature | 90 °C[7] |

| Reactor Volume | 1.4 mL |

| Detector | |

| Wavelength | 520 nm[9] |

Visualizations

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Mechanism of Action: Ionophoric Activity

Caption: Ionophoric mechanism of this compound.

Signaling Pathway: G1 Cell Cycle Arrest

Caption: this compound induced G1 cell cycle arrest pathway.

References

- 1. Ferensimycins A and B. Two polyether antibiotics. Taxonomy, fermentation, isolation, characterization and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pickeringlabs.com [pickeringlabs.com]

- 6. High-performance liquid chromatographic technique for the determination of the polyether antibiotic lysocellin sodium - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. tandfonline.com [tandfonline.com]

- 9. shimadzu.com [shimadzu.com]

Application Note: Characterization of Ferensimycin B by Mass Spectrometry

Introduction

Ferensimycin B is a polyether antibiotic belonging to the sesterterpenoid class of natural products.[1] Isolated from Streptomyces sp., it exhibits activity against Gram-positive bacteria.[2] As with other polyether antibiotics, this compound plays a significant role in veterinary medicine, particularly in the prevention of coccidiosis in poultry. The structural elucidation and quantitative analysis of this compound are crucial for drug development, quality control, and residue monitoring. Mass spectrometry, with its high sensitivity and specificity, has emerged as an indispensable tool for the comprehensive characterization of this complex molecule. This application note provides detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS).

Molecular Properties

A fundamental step in the mass spectrometric analysis of any compound is the determination of its key molecular properties. For this compound, these are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C35H62O10 | [1][3] |

| Average Molecular Weight | 642.9 g/mol | [1] |

| Monoisotopic Mass | 642.4343 Da | [3] |

| Common Adducts | [M+H]+, [M+Na]+, [M-H]- | [3] |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of this compound from complex matrices such as animal tissues or fermentation broths, a robust sample clean-up and concentration step is essential. Solid-phase extraction is a widely adopted technique for this purpose.[4][5]

Materials:

-

SPE Cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (0.1%)

-

Sample lysate or extract

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

-

Elution: Elute the bound this compound with 5 mL of acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the separation and detection of this compound.[4][6] The following protocol outlines a typical reversed-phase HPLC method coupled to a high-resolution mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 60% B

-

2-10 min: 60-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-60% B

-

12.1-15 min: 60% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Scan Range: m/z 100-1000

Data Presentation: Quantitative Analysis

The accurate mass measurement of the molecular ion and its common adducts is critical for the confident identification of this compound. The following table presents the theoretical and expected experimental m/z values for various adducts of this compound.

| Adduct | Theoretical m/z | Expected Experimental m/z |

| [M+H]+ | 643.4416 | 643.4416 ± 5 ppm |

| [M+Na]+ | 665.4235 | 665.4235 ± 5 ppm |

| [M+K]+ | 681.3975 | 681.3975 ± 5 ppm |

| [M-H]- | 641.4270 | 641.4270 ± 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion.[7][8] This is instrumental in confirming the identity of this compound and distinguishing it from its isomers and related compounds.

MS/MS Protocol:

-

Perform a full scan MS experiment to identify the precursor ion of interest (e.g., [M+H]+ at m/z 643.44).

-

Select the precursor ion using the quadrupole.

-

Induce fragmentation in the collision cell using an inert gas (e.g., argon).

-

Vary the collision energy (e.g., 10-40 eV) to optimize the fragmentation pattern.

-